molecular formula C9H7N3 B573055 6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile CAS No. 1247940-17-5

6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Cat. No. B573055
M. Wt: 157.176
InChI Key: UHXRZWSNYMYAQG-UHFFFAOYSA-N
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Description

6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile (6-MPCN) is an organic compound that has recently been studied for its potential applications in scientific research. 6-MPCN is a member of the pyrrolo[3,2-b]pyridine family, and is a heterocyclic compound composed of a six-membered ring with nitrogen, carbon, and hydrogen atoms. 6-MPCN is of particular interest due to its unique structure and properties, which have allowed for its use in various scientific research applications.

Scientific Research Applications

  • Structural and Vibrational Analysis : Studies have been conducted on the structure and vibrational spectra of compounds similar to 6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, providing insights into their molecular properties (Bahgat, Jasem, & El‐Emary, 2009).

  • Optical and Device Characteristics : Research on pyridine derivatives includes analysis of their optical functions and potential use in devices like heterojunctions and photosensors. This involves understanding their structural, thermal, and optical characteristics (Zedan, El-Taweel, & El-Menyawy, 2020).

  • Synthesis and Transformation into Derivatives : There is significant interest in the synthesis of derivatives from compounds like 4-amino-1H-pyrrole-3-carbonitrile, which can be transformed into substituted pyrrolo[3,2-b]pyridines. These processes often involve methods like the Friedlander reaction (Salaheldin, Oliveira-Campos, Parpot, Rodrigues, Oliveira, & Feixoto, 2010).

  • Corrosion Inhibition : Certain pyrazolopyridine derivatives have been synthesized and evaluated for their effectiveness as corrosion inhibitors for metals like mild steel in acidic environments. This application is significant for industrial maintenance and protection (Dandia, Gupta, Singh, & Quraishi, 2013).

  • Electrochemical Studies : Some studies focus on the electrochemical properties of pyrazolo pyridine derivatives, particularly their role as inhibitors in corrosion processes. This involves detailed analysis using techniques like impedance spectroscopy and potentiodynamic polarization (Sudheer & Quraishi, 2015).

properties

IUPAC Name

6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-2-8-9(12-4-6)7(3-10)5-11-8/h2,4-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXRZWSNYMYAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN2)C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735668
Record name 6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

CAS RN

1247940-17-5
Record name 6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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